4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile
Description
4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile is an organic compound that features a 1,2,4-oxadiazole ring substituted with a chloromethyl group and a benzonitrile moiety
Properties
IUPAC Name |
4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-5-9-13-10(15-14-9)8-3-1-7(6-12)2-4-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYXYQQIUVIAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC(=NO2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Nitrile Derivatives
The oxadiazole ring is typically constructed via cyclocondensation reactions between nitrile-containing precursors and hydroxylamine derivatives. A widely adopted protocol involves reacting 4-cyanobenzoyl chloride with N-hydroxyacetamidine in the presence of triethylamine, yielding the intermediate 4-(5-amino-1,2,4-oxadiazol-3-yl)benzonitrile. Subsequent chloromethylation is achieved by treating this intermediate with chloromethyl methyl ether (MOMCl) under Friedel-Crafts conditions, employing aluminum trichloride as a Lewis catalyst.
Reaction Conditions:
- Temperature: 0–5°C (initial stage), 25°C (final cyclization)
- Solvent: Dichloromethane (DCM) for chloromethylation
- Yield: 68–72% after purification via silica gel chromatography
Nucleophilic Substitution on Preformed Oxadiazoles
Alternative routes utilize pre-synthesized 1,2,4-oxadiazole scaffolds functionalized with methyl groups. For example, 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzonitrile undergoes radical chlorination using sulfuryl chloride (SO₂Cl₂) under UV irradiation. This method requires stringent control of stoichiometry to prevent over-chlorination, with optimal molar ratios of 1:1.2 (substrate:SO₂Cl₂).
Key Parameters:
- Reaction Time: 4–6 hours
- Byproducts: Dichloromethyl derivatives (≤15%)
- Purification: Recrystallization from ethanol/water (3:1 v/v)
Multi-Step Synthesis from Benzimidazole Intermediates
Patent-Protected Sequential Functionalization
A patented approach (WO2013186792A2) outlines a six-step sequence starting from 3-nitro phthalic acid:
- Esterification: Methyl 3-nitro-2-((2'-cyanobiphenyl-4-yl)methylamino)benzoate synthesis via nucleophilic aromatic substitution.
- Reduction: Catalytic hydrogenation (Raney Ni, H₂ at 50 psi) to convert nitro groups to amines.
- Cyclodehydration: Treatment with phosphorus oxychloride (POCl₃) at 80°C to form the oxadiazole core.
- Chloromethylation: Reaction with chloromethyl ethyl ether in DCM catalyzed by SnCl₄.
Critical Observations:
Solid-Phase Synthesis for High-Throughput Production
Recent adaptations employ polymer-supported reagents to streamline purification. Wang resin-bound 4-cyanobenzoic acid is coupled with hydroxylamine derivatives using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by cyclization with trifluoroacetic acid (TFA). Chloromethyl groups are introduced via Mitsunobu reaction with chloromethyl phosphonium iodide.
Advantages:
- Reduced reaction time (total 8 hours vs. 24 hours for solution-phase).
- Isolated yields increase to 82% due to minimized side reactions.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 4.85 (s, 2H, CH₂Cl).
- ¹³C NMR: 162.5 ppm (C=N-O), 118.9 ppm (C≡N), 44.3 ppm (CH₂Cl).
Infrared Spectroscopy (IR):
Thermal Stability Profiles
Differential Scanning Calorimetry (DSC):
- Melting point: 174–176°C (sharp endotherm).
- Decomposition onset: 210°C under nitrogen.
Thermogravimetric Analysis (TGA):
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Reaction Time | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 72 | 99.2 | 12 h | Industrial |
| Radical Chlorination | 65 | 97.8 | 6 h | Pilot-scale |
| Solid-Phase | 82 | 99.5 | 8 h | Lab-scale |
Tradeoffs Identified:
- Radical chlorination offers faster kinetics but lower regioselectivity.
- Solid-phase synthesis enhances yields but requires specialized resin systems.
Applications in Pharmaceutical Intermediates
The chloromethyl group’s electrophilicity enables diverse derivatization:
- Nucleophilic Displacement: Reacts with amines (e.g., piperazine) to form quaternary ammonium salts for antimicrobial agents.
- Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives investigated as kinase inhibitors.
Case Study: Coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anisole produces a lead compound showing IC₅₀ = 38 nM against EGFR mutants.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: The oxadiazole ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, nitriles, and other heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile serves as a crucial building block for synthesizing pharmaceutical compounds. Its derivatives have shown promising antibacterial and anticancer properties. For instance, oxadiazole derivatives are recognized for their ability to inhibit essential bacterial enzymes and induce apoptosis in cancer cells through various mechanisms .
Case Study: Anticancer Activity
Research has demonstrated that certain derivatives of this compound exhibit significant anticancer activity against multiple cancer cell lines. For example, compounds designed with an oxadiazole-linked aryl core have shown effective binding to tubulin, indicating potential as tubulin inhibitors .
Materials Science
Advanced Materials Development
In materials science, this compound is utilized in the production of advanced materials such as polymers and nanomaterials. Its ability to form covalent bonds with nucleophilic sites on proteins allows for the design of materials with specific functionalities.
Biological Studies
Biochemical Probes
This compound is employed as a probe in biochemical assays to study enzyme interactions and cellular processes. Its mechanism of action involves forming covalent bonds that can inhibit or activate enzymatic activity, making it valuable in exploring biological pathways.
Comparison with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| 3-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine | Contains a pyridine ring which may enhance solubility |
| 3-Amino-4-(5-chloromethyl-1,2,4-oxadiazol-3-yl)furazan | Incorporates an amino group that may enhance reactivity |
| 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzonitrile | Contains a methyl group that could influence lipophilicity |
Mechanism of Action
The mechanism of action of 4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The oxadiazole ring may also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)benzonitrile: Shares the chloromethyl and benzonitrile groups but lacks the oxadiazole ring.
4-(Chloromethyl)benzonitrile: Similar structure but with different substitution patterns on the benzene ring.
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents
Uniqueness
4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile is unique due to the combination of the oxadiazole ring and the chloromethyl and benzonitrile groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H8ClN3O, with a molecular weight of 231.66 g/mol. The structure includes a chloromethyl group attached to an oxadiazole ring and a benzonitrile moiety, which may contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 1,2,4-oxadiazoles. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15.63 | Induction of apoptosis via p53 pathway |
| 5a | CEM-13 | <0.12 | Apoptosis induction |
| 5b | MDA-MB-231 | 2.78 | Cell cycle arrest |
Case Study: Cytotoxic Activity
In a study examining the cytotoxic effects of various oxadiazole derivatives on the MCF-7 breast cancer cell line, this compound exhibited an IC50 value comparable to that of Tamoxifen (IC50 = 10.38 µM), indicating its potential as a therapeutic agent in breast cancer treatment .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through the activation of the p53 pathway. Western blot analysis has shown an increase in p53 expression and caspase-3 cleavage in treated MCF-7 cells .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is influenced by their structural features. Substituents on the phenyl ring can significantly alter potency. For example:
| Substituent | Effect on Activity |
|---|---|
| -Cl | Increased potency |
| -CF3 | Moderate potency |
| -NO2 | Decreased potency |
This indicates that careful modification of substituents can enhance the therapeutic efficacy of these compounds .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile, and how can reaction conditions be optimized?
- Methodological Answer : Nucleophilic substitution using K₂CO₃ and Kryptofix 2.2.2 (K2.2.2) is a common approach for chloromethyl-oxadiazole derivatives. Solvent selection (e.g., DMSO, DMF) and temperature (e.g., 150°C) critically influence radiochemical yields, as demonstrated in analogous 18F-labeled oxadiazole syntheses . Reaction optimization should include solvent screening, time-temperature profiling, and purification via HPLC to isolate the product from nitro precursors.
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR to identify aromatic protons, chloromethyl groups, and oxadiazole ring signals (e.g., 1,2,4-oxadiazole C=N peaks at ~160-170 ppm in ¹³C NMR). Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates purity. For example, IR spectroscopy can detect nitrile (C≡N) stretches (~2200 cm⁻¹) and oxadiazole ring vibrations .
Q. How should researchers handle stability challenges during storage and handling?
- Methodological Answer : Store the compound at -20°C in anhydrous conditions to prevent hydrolysis of the chloromethyl group. Use inert atmospheres (argon/nitrogen) during synthesis to avoid oxidation. Stability assessments should include periodic HPLC analysis to monitor degradation, particularly under varying pH and temperature conditions .
Advanced Research Questions
Q. How can structural modifications at the chloromethyl or benzonitrile groups influence pharmacological activity?
- Methodological Answer : Replace the chloromethyl group with fluorinated or alkyl substituents to study steric/electronic effects on target binding. For instance, 3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl benzonitrile analogs exhibit antimicrobial activity, suggesting the nitrile moiety enhances membrane permeability . Use molecular docking to predict interactions with targets like nicotinic acetylcholine receptors, as seen with structurally related PAMs (positive allosteric modulators) .
Q. What experimental approaches resolve contradictions in reaction yields when using different solvents or catalysts?
- Methodological Answer : Systematic Design of Experiments (DoE) can isolate variables like solvent polarity (e.g., DMSO vs. acetonitrile) or catalyst loading. For example, DMSO’s high polarity enhances nucleophilic substitution efficiency in oxadiazole synthesis, but may promote side reactions at elevated temperatures. Contrasting results from similar syntheses (e.g., radiochemical yields in vs. non-radioactive analogs) should be analyzed via kinetic studies and Arrhenius plots to identify rate-limiting steps.
Q. How can crystallographic data validate stereochemistry in derivatives of this compound?
- Methodological Answer : X-ray crystallography is definitive for assigning configurations. For example, Ferrier rearrangement products of oxadiazole-containing alcohols confirmed (S)-stereochemistry at chiral centers using SHELXL refinement . Pair crystallography with circular dichroism (CD) or optical rotation for solution-phase validation.
Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this scaffold?
- Methodological Answer : Synthesize derivatives with varied substituents (e.g., halogens, methoxy, or alkyl groups) at the benzonitrile or oxadiazole positions. Test analogs against biological targets (e.g., antimicrobial assays or receptor-binding studies ). Use multivariate analysis to correlate electronic (Hammett σ) or lipophilic (logP) parameters with activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
